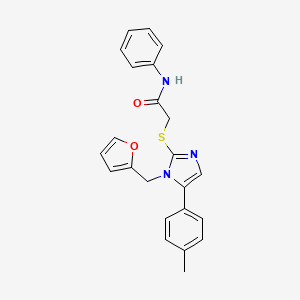

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound features a central imidazole ring substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a p-tolyl moiety. A thioether linkage connects the imidazole to an N-phenylacetamide group. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.5 g/mol (estimated based on analogous structures in ).

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-17-9-11-18(12-10-17)21-14-24-23(26(21)15-20-8-5-13-28-20)29-16-22(27)25-19-6-3-2-4-7-19/h2-14H,15-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEXCWRNMHNDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the thioether linkage can produce a variety of thioether derivatives.

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its imidazole ring can bind to metal ions, influencing enzymatic activities or acting as a catalyst in chemical reactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations on the imidazole ring and acetamide moiety. Below is a comparative analysis with structurally related derivatives:

Substituent Variations on the Imidazole Ring

Compound A : 2-((1-Methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide ()

- Structure : Methyl group at position 1 of imidazole.

- Molecular Weight : 337.4 g/mol.

Compound B : 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide ()

- Structure : Allyl group at position 1.

- Key Differences : The allyl substituent introduces aliphatic unsaturation, which may improve reactivity in click chemistry or metabolic stability .

Compound C : 2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide ()

- Structure : Electron-withdrawing 4-chlorophenyl and 3-nitrophenyl groups.

- Molecular Weight : 464.9 g/mol.

Substituent Variations on the Acetamide Moiety

Compound D : 2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide ()

- Structure : Isopropyl group instead of phenyl on the acetamide.

- Molecular Weight : 369.5 g/mol.

- Key Differences : The isopropyl group increases hydrophobicity, which may affect membrane permeability and pharmacokinetics .

Compound E : 2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide ()

- Structure : Lacks the furan-2-ylmethyl group; p-tolyl on acetamide.

- Activity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus and Bacillus subtilis.

- Key Differences : Simpler structure with lower molecular weight (MW ≈ 289 g/mol) but reduced functional diversity for target engagement .

Antimicrobial Activity

- Nitro- and Halogen-Substituted Derivatives : Compounds with electron-withdrawing groups (e.g., 3-nitrophenyl in Compound C) show enhanced antibacterial and antifungal activity. For example, compound 13 in (containing a nitro group) exhibited superior activity compared to amphotericin B against Syncephalastrum racemosum .

Anticancer Potential

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule featuring multiple heterocyclic rings, particularly imidazole and furan moieties. Its structure suggests significant potential for various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is , with a molecular weight of approximately 403.5 g/mol. The presence of a furan ring contributes to its reactivity, while the imidazole ring is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O2S |

| Molecular Weight | 403.5 g/mol |

| Structural Features | Furan, Imidazole, Thioacetamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazole ring, introduction of the furan group, and finalization through thioacetamide linkage. The synthetic route often employs techniques such as:

- Imidazole Ring Formation : Condensation reactions involving glyoxal and ammonia.

- Furan Group Introduction : Alkylation using furan-2-ylmethyl halides.

- Thioacetamide Linkage : Final coupling reactions to form the complete structure.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. In a study assessing various imidazole derivatives, some showed IC50 values in the range of 80–200 nM against multiple cancer cell lines including HCT-15 and HeLa cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT-15 | 100 |

| Compound B | HeLa | 200 |

| 2-((1-(furan... | (Pending Study) | (Pending Data) |

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. The presence of the thiol group in the structure may enhance its ability to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on bacterial growth .

The proposed mechanism of action for 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can modulate enzyme activity, while the furan and thioacetamide groups may facilitate cellular interactions that lead to biological responses.

Case Studies

A detailed case study on related compounds has shown that modifications to the imidazole ring can significantly affect biological activity. For example, substituents on the phenyl group adjacent to the thioacetamide linkage were found to enhance potency against certain cancer cell lines.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (60–80°C for imidazole ring formation), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric ratios. Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >85% . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the pure product. Intermediate characterization using TLC and IR spectroscopy ensures reaction progress .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), imidazole NH (δ 8.1–8.5 ppm), and acetamide carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and amide C=O (~1670 cm⁻¹) stretches .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes/receptors relevant to its structural motifs (e.g., kinase inhibition for imidazole derivatives). For antimicrobial activity:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL concentrations .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) with IC50 calculations .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates reactivity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or bacterial topoisomerase IV. Analyze binding energies (<−7 kcal/mol suggests strong affinity) and hydrogen bonding with catalytic residues (e.g., Arg120) .

Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer :

- Substituent Variation : Compare p-tolyl (logP ≈ 3.2) vs. 4-bromophenyl (logP ≈ 3.8) to assess hydrophobicity effects on membrane permeability .

- Statistical Analysis : Apply multivariate regression to correlate IC50 values (e.g., 1.61–1000 µg/mL ) with electronic (Hammett σ) or steric parameters (Taft Es) .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Plasma Protein Binding : Use ultrafiltration to measure unbound fraction (<10% suggests high protein affinity) .

Q. How can regioselective functionalization of the imidazole ring enhance target specificity?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the thioether group with Boc anhydride to direct electrophilic substitution (e.g., nitration at C4 of imidazole) .

- Cross-Coupling Reactions : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at C5 for improved receptor affinity .

Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem and independent studies (e.g., 4-chlorophenyl derivatives show 10-fold higher activity than methoxy variants ).

- Crystallography : Resolve 3D structures of protein-ligand complexes to identify critical binding motifs (e.g., π-π stacking with p-tolyl vs. steric clashes with o-tolyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.